5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide
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Overview
Description
5-Bromo-2-fluoro-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzamide ring, with a pyridin-4-yl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide typically involves the following steps:
Bromination: The starting material, 2-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 5-position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 4-aminopyridine. This step is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms, which are good leaving groups.
Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, potentially altering the compound’s properties and reactivity.
Coupling Reactions: The pyridin-4-yl group can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the amide group to form different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicinal chemistry, this compound is explored for its potential as an inhibitor of specific enzymes or receptors. Its structural features allow it to bind selectively to target proteins, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the pyridin-4-yl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzamide: Lacks the pyridin-4-yl group, making it less versatile in terms of reactivity and applications.
2-Fluoro-N-(pyridin-4-yl)benzamide: Lacks the bromine atom, which may affect its binding properties and reactivity.
5-Bromo-N-(pyridin-4-yl)benzamide: Lacks the fluorine atom, potentially altering its chemical and biological properties.
Uniqueness
5-Bromo-2-fluoro-N-(pyridin-4-yl)benzamide is unique due to the presence of both bromine and fluorine atoms, along with the pyridin-4-yl group. This combination of functional groups enhances its reactivity and binding properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1016819-59-2 |
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Molecular Formula |
C12H8BrFN2O |
Molecular Weight |
295.11 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H8BrFN2O/c13-8-1-2-11(14)10(7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17) |
InChI Key |
OKYOQJGVFRFFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=CC=NC=C2)F |
Purity |
95 |
Origin of Product |
United States |
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